molecular formula C17H16N4O2 B5183477 N,1-dimethyl-6-oxo-N-(quinolin-3-ylmethyl)pyridazine-3-carboxamide

N,1-dimethyl-6-oxo-N-(quinolin-3-ylmethyl)pyridazine-3-carboxamide

Cat. No.: B5183477
M. Wt: 308.33 g/mol
InChI Key: SOFCHLOSWXPKGH-UHFFFAOYSA-N
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Description

N,1-dimethyl-6-oxo-N-(quinolin-3-ylmethyl)pyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a quinoline moiety attached to a pyridazine ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-6-oxo-N-(quinolin-3-ylmethyl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or dicarboxylic acids.

    Introduction of the Quinoline Moiety: The quinoline moiety is introduced through a nucleophilic substitution reaction, where a quinoline derivative reacts with the pyridazine intermediate.

    Carboxamide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-6-oxo-N-(quinolin-3-ylmethyl)pyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products Formed

Scientific Research Applications

N,1-dimethyl-6-oxo-N-(quinolin-3-ylmethyl)pyridazine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,1-dimethyl-6-oxo-N-(quinolin-3-ylmethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N,1-dimethyl-6-oxo-N-(quinolin-3-ylmethyl)pyridazine-3-carboxamide can be compared with other similar compounds, such as:

    Quinoline Derivatives: These compounds share the quinoline moiety and exhibit similar biological activities.

    Pyridazine Derivatives: These compounds share the pyridazine ring and are studied for their diverse chemical properties.

    Carboxamide Derivatives: These compounds contain the carboxamide group and are explored for their potential therapeutic applications.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties that are distinct from other related compounds.

Properties

IUPAC Name

N,1-dimethyl-6-oxo-N-(quinolin-3-ylmethyl)pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-20(17(23)15-7-8-16(22)21(2)19-15)11-12-9-13-5-3-4-6-14(13)18-10-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFCHLOSWXPKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N(C)CC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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